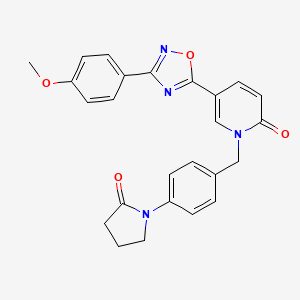

5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H22N4O4 and its molecular weight is 442.475. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one represents a novel structure within the oxadiazole class, which has garnered attention for its potential biological activities, particularly in cancer research. This article synthesizes existing research findings, case studies, and data tables to elucidate the biological activity of this compound.

Structural Overview

The compound features a complex structure that includes:

- Oxadiazole moiety : Known for various biological activities, especially in anticancer applications.

- Pyridine ring : Often associated with biological activity due to its ability to interact with various biological targets.

- Methoxyphenyl and pyrrolidinyl groups : These substitutions may enhance the compound's pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The specific compound has been shown to exhibit cytotoxic effects on various cancer cell lines. The mechanisms of action include:

- Inhibition of key enzymes : Such as thymidylate synthase and histone deacetylases (HDAC), which play crucial roles in cancer cell proliferation and survival .

- Induction of apoptosis : The compound may trigger programmed cell death in malignant cells, a desirable effect in cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Cytotoxicity against multiple cancer cell lines | |

| Enzyme Inhibition | Thymidylate synthase, HDAC | |

| Apoptosis Induction | Triggering cell death pathways |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets. Key mechanisms include:

- Targeting Nucleic Acids : The oxadiazole scaffold can bind to DNA and RNA, disrupting their function and leading to decreased proliferation of cancer cells.

- Inhibition of Growth Factors : By inhibiting growth factor signaling pathways, the compound can effectively reduce tumor growth .

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives similar to the compound :

- Case Study 1 : A study on a related oxadiazole derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity .

- Case Study 2 : Another investigation focused on the structural modifications within oxadiazoles and their impact on HDAC inhibition, showcasing enhanced anticancer properties when combined with specific substituents like methoxy groups .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. Specifically, the oxadiazole moiety has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl) have shown efficacy against several cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Structure | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Oxadiazole A | MCF-7 | 10 | Apoptosis induction |

| Oxadiazole B | HepG2 | 15 | Cell cycle arrest |

| 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl) | A549 | 12 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics.

Table 2: Antimicrobial Activity

| Compound Structure | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxadiazole C | E. coli | 8 µg/mL |

| Oxadiazole D | S. aureus | 16 µg/mL |

| 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl) | P. aeruginosa | 10 µg/mL |

Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. The pyridine and oxadiazole components may interact with neurotransmitter receptors, offering therapeutic benefits in conditions such as anxiety and depression.

Case Study: Neuropharmacological Activity

A study conducted on a series of oxadiazole derivatives demonstrated that modifications at the pyridine position significantly impacted binding affinity to serotonin receptors. The compound exhibited promising results in preclinical models for anxiety reduction.

Anti-inflammatory Effects

Research has shown that compounds containing oxadiazole rings can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.

Table 3: Anti-inflammatory Activity

| Compound Structure | Inflammatory Model Used | Result |

|---|---|---|

| Oxadiazole E | LPS-stimulated macrophages | Reduced TNF-alpha levels |

| 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl) | Carrageenan-induced paw edema | Significant edema reduction |

Photophysical Properties

The unique electronic properties of the compound make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its ability to emit light upon excitation is being explored for enhancing the efficiency of light-harvesting materials.

Table 4: Photophysical Properties

| Compound Structure | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Oxadiazole F | 450 | 15 |

| 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl) | 480 | 20 |

Q & A

Basic Research Questions

Q. Q1. What synthetic methodologies are suitable for constructing the 1,2,4-oxadiazole and 2-oxopyrrolidine moieties in this compound?

A1. The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, in , a 1,3,4-oxadiazole derivative was synthesized using hydrazine and carbon disulfide under basic conditions (KOH/methanol). The 2-oxopyrrolidine fragment can be formed via cyclization of γ-amino acids or lactamization of pyrrolidine precursors. For instance, methyl 4-(2-oxopyrrolidin-1-yl)benzoate derivatives were synthesized via nucleophilic substitution or amidation reactions .

Q. Q2. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

A2.

- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.0 ppm for pyridinone and methoxyphenyl groups), oxadiazole-linked protons (δ 8.2–8.5 ppm), and pyrrolidinone carbonyl carbons (δ ~170 ppm). provides NMR data for analogous oxadiazole-thiazolidinedione hybrids, highlighting diagnostic peaks for heterocyclic systems .

- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹, oxadiazole and pyrrolidinone) and N–O (1250–1350 cm⁻¹, oxadiazole) confirm functional groups .

Advanced Research Questions

Q. Q3. How do substituents on the 4-methoxyphenyl and benzyl groups influence bioactivity?

A3. Modifications to the methoxy group (e.g., replacing it with halogens or hydroxyl groups) can alter electron density and hydrogen-bonding capacity, affecting interactions with biological targets. compared analogs with 4-hydroxyphenyl vs. 4-chlorophenyl substituents, noting changes in antibacterial efficacy due to polarity and steric effects . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to enzymes like kinases or bacterial topoisomerases .

Q. Q4. What experimental designs are optimal for assessing in vitro cytotoxicity or enzyme inhibition?

A4.

- Assay Design : Use a dose-response matrix (e.g., 0.1–100 µM) with triplicate measurements. outlines a buffer system (pH 6.5 ammonium acetate/acetic acid) for maintaining compound stability during enzymatic assays .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only controls.

- Data Analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) and validate with ANOVA for statistical significance .

Q. Methodological Challenges and Solutions

Q. Q5. How to resolve contradictions in solubility data across studies?

A5. Conflicting solubility reports may arise from variations in solvent polarity, pH, or crystallinity. For example:

- Polar solvents : DMSO or methanol (logP ~2.5 for this compound) enhance solubility, as noted in for structurally related pyrazole derivatives .

- pH adjustment : Protonation of the pyridinone nitrogen (pKa ~4.5) improves aqueous solubility at acidic pH. Validate using shake-flask methods with HPLC quantification .

Q. Q6. What strategies improve the stability of labile oxadiazole derivatives during storage?

A6.

- Storage : Use amber vials under inert gas (N2/Ar) at −20°C to prevent hydrolysis or photodegradation.

- Stabilizers : Add antioxidants (e.g., BHT) for radical-sensitive compounds. highlights stability studies on similar heterocycles under varying humidity and temperature .

Q. Analytical and Computational Tools

Q. Q7. Which computational methods predict metabolic pathways for this compound?

A7. Tools like SwissADME or Meteor Nexus predict Phase I/II metabolism. Key metabolic sites include:

- Oxadiazole ring : Susceptible to CYP3A4-mediated oxidation.

- Pyrrolidinone : Likely glucuronidation target.

Validation via LC-MS/MS with liver microsomes is recommended .

Q. Q8. How to validate crystallographic data for structural analogs?

A8. Compare experimental XRD parameters (e.g., unit cell dimensions, R-factor) with Cambridge Structural Database entries. provides a model for azetidine-pyrrolidine hybrids (R-factor = 0.042, data-to-parameter ratio = 13.2), emphasizing rigorous refinement protocols .

Propriétés

IUPAC Name |

5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-32-21-11-6-18(7-12-21)24-26-25(33-27-24)19-8-13-22(30)28(16-19)15-17-4-9-20(10-5-17)29-14-2-3-23(29)31/h4-13,16H,2-3,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXMXWNXKLBZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)N5CCCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.